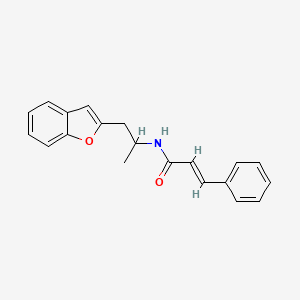

N-(1-(benzofuran-2-yl)propan-2-yl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-15(13-18-14-17-9-5-6-10-19(17)23-18)21-20(22)12-11-16-7-3-2-4-8-16/h2-12,14-15H,13H2,1H3,(H,21,22)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULKSIZPQGHCGO-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)cinnamamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade or proton quantum tunneling methods, which offer high yields and fewer side reactions.

Attachment of the Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions using appropriate alkylating agents under controlled conditions.

Formation of the Cinnamamide Moiety: The cinnamamide moiety is synthesized through the reaction of cinnamic acid with amines, followed by coupling with the benzofuran-propan-2-yl intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(benzofuran-2-yl)propan-2-yl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into reduced forms.

Substitution: The benzofuran ring and cinnamamide moiety can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), electrophiles.

Major Products Formed

Oxidation: Oxidized benzofuran derivatives.

Reduction: Reduced cinnamamide derivatives.

Substitution: Halogenated benzofuran and cinnamamide derivatives.

Scientific Research Applications

N-(1-(benzofuran-2-yl)propan-2-yl)cinnamamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cinnamamide moiety may contribute to the compound’s ability to inhibit certain enzymes or signaling pathways, resulting in its observed pharmacological activities .

Comparison with Similar Compounds

Key Observations :

- Replacement of the cinnamamide group with cyclobutanecarboxamide or sulfonamide alters electronic properties and target engagement. Sulfonamides (e.g., ) are often associated with enhanced solubility and kinase inhibition.

- The hydroxypropyl variant () highlights the role of polar substituents in modulating bioavailability and cardioprotective efficacy.

Cinnamamide Derivatives with Varied Backbones

Key Observations :

- The benzofuran-propan-2-yl backbone in the target compound introduces aromaticity and steric bulk compared to simpler hydroxyalkyl backbones in cardioprotective analogs ().

- Chlorine substitution in related cinnamamides () improves target affinity, suggesting opportunities for halogenation in the target compound.

Pharmacologically Active Analogs with Propan-2-ylamine Motifs

Key Observations :

- PPAP () shares a propan-2-ylamine motif with the target compound but lacks the benzofuran and cinnamamide groups, underscoring the importance of these moieties in divergent pharmacological outcomes.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(1-(benzofuran-2-yl)propan-2-yl)cinnamamide, and how can reaction conditions (e.g., catalysts, solvents) be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step reactions. For example, coupling benzofuran derivatives with cinnamoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization involves testing polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) and catalysts like HATU for amide bond formation. Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use 1H/13C NMR to verify benzofuran and cinnamamide moieties (e.g., aromatic protons at δ 6.8–7.8 ppm, amide NH at δ 8.2–8.5 ppm). IR spectroscopy confirms C=O (1650–1680 cm⁻¹) and NH (3200–3300 cm⁻¹) stretches. HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%), while HRMS validates molecular weight .

Q. How can preliminary biological activity screening (e.g., antimicrobial, anticancer) be designed for this compound?

- Methodological Answer : Conduct in vitro assays:

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC50 values across studies)?

- Methodological Answer :

- Standardize assays : Use identical cell lines/passage numbers, serum concentrations, and incubation times.

- Control for solubility : Pre-dissolve in DMSO (<0.1% final concentration) and verify stability via HPLC.

- Validate mechanisms : Compare transcriptomic (RNA-seq) or proteomic profiles across studies to identify consistent targets (e.g., apoptosis regulators like Bcl-2) .

Q. How can computational methods (e.g., molecular docking, MD simulations) elucidate the compound’s mechanism of action?

- Methodological Answer :

- Docking : Use AutoDock Vina to model interactions with suspected targets (e.g., dopamine transporter, CYP450 enzymes). Validate with crystallographic data if available.

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and key residues (e.g., π-π stacking with benzofuran). Compare binding free energies (MM-PBSA) across analogs .

Q. What experimental approaches can optimize the compound’s pharmacokinetic profile (e.g., metabolic stability, BBB penetration)?

- Methodological Answer :

- Metabolic stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS. Introduce electron-withdrawing groups (e.g., -CF3) to reduce CYP-mediated oxidation.

- BBB permeability : Use in vitro models (MDCK-MDR1 cells) or in silico predictors (ADMETLab). Modify logP (aim for 2–3) via substituent tuning .

Q. How do structural modifications (e.g., halogenation, alkyl chain variation) impact bioactivity and selectivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.